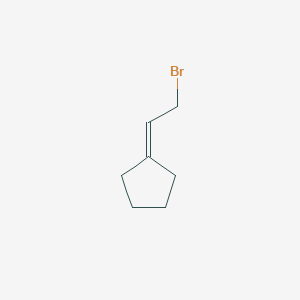

(2-Bromoethylidene)cyclopentane

Beschreibung

(2-Bromoethyl)cyclopentane (CAS 18928-94-4) is a brominated cyclic hydrocarbon with the molecular formula C₇H₁₃Br and a molecular weight of 177.085 g/mol . It consists of a cyclopentane ring substituted with a 2-bromoethyl group (–CH₂CH₂Br). The cyclopentane ring provides structural rigidity, while the bromine atom introduces electrophilicity, enabling participation in nucleophilic substitution (SN2) reactions . This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its physical properties include moderate volatility (predicted boiling point >150°C based on structural analogs) and solubility in nonpolar solvents .

Eigenschaften

CAS-Nummer |

931-42-0 |

|---|---|

Molekularformel |

C7H11Br |

Molekulargewicht |

175.07 g/mol |

IUPAC-Name |

2-bromoethylidenecyclopentane |

InChI |

InChI=1S/C7H11Br/c8-6-5-7-3-1-2-4-7/h5H,1-4,6H2 |

InChI-Schlüssel |

BQOYKRPKRYFJSK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(=CCBr)C1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Bromocyclopentane (C₅H₉Br)

- Structure : Bromine directly attached to the cyclopentane ring.

- Reactivity : Allylic bromine facilitates elimination reactions (e.g., dehydrohalogenation to cyclopentene). In contrast, (2-bromoethyl)cyclopentane undergoes SN2 reactions due to its primary bromide position .

- Applications : Bromocyclopentane is a precursor for cyclopentene synthesis, while (2-bromoethyl)cyclopentane is used in alkylation reactions .

(2-Bromo-1-methoxyethyl)cyclopentane (C₈H₁₅BrO)

- Structure : Additional methoxy (–OCH₃) group adjacent to the bromine.

- Reactivity : The methoxy group increases steric hindrance, slowing SN2 kinetics compared to (2-bromoethyl)cyclopentane. It may also participate in ether-specific reactions .

- Physical Properties : Higher molecular weight (207.111 g/mol ) and lower volatility than (2-bromoethyl)cyclopentane .

1,1-Bis(2-bromoethyl)cyclopentane (C₉H₁₄Br₂)

- Structure : Two bromoethyl groups attached to the same cyclopentane carbon.

- Reactivity : Enhanced electrophilicity enables crosslinking in polymer chemistry, unlike the single-site reactivity of (2-bromoethyl)cyclopentane .

Cyclopentane Derivatives with Non-Halogen Substituents

Methylcyclopentane (C₆H₁₂)

- Structure : Methyl group (–CH₃) attached to cyclopentane.

- Reactivity : Lacks electrophilic sites; primarily undergoes combustion or free-radical halogenation. (2-Bromoethyl)cyclopentane is more reactive due to bromine .

- Applications : Methylcyclopentane is a fuel additive, whereas (2-bromoethyl)cyclopentane serves as a synthetic intermediate .

Cyclopentene (C₅H₈)

- Structure : Unsaturated cyclopentane with one double bond.

- Reactivity: Undergoes addition reactions (e.g., hydrogenation, epoxidation).

- Thermal Stability : Cyclopentene’s double bond increases ring strain, making it less thermally stable than (2-bromoethyl)cyclopentane .

Halogenated Cycloalkanes

Bromocyclohexane (C₆H₁₁Br)

- Structure : Bromine on a six-membered cyclohexane ring.

- Reactivity : Similar SN2 reactivity, but slower due to steric hindrance from the larger ring. Cyclopentane’s smaller ring in (2-bromoethyl)cyclopentane enhances reaction rates .

- Physical Properties : Higher boiling point (166°C) than (2-bromoethyl)cyclopentane due to increased molecular weight and ring size .

Chlorocyclopentane (C₅H₉Cl)

- Structure : Chlorine substituent on cyclopentane.

- Reactivity : Less reactive in SN2 due to weaker leaving group (Cl⁻ vs. Br⁻). (2-Bromoethyl)cyclopentane is preferred in synthesis requiring faster kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.